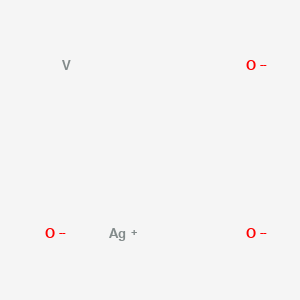

Silver vanadium oxide (Ag3VO4)

Description

Properties

CAS No. |

15124-04-6 |

|---|---|

Molecular Formula |

AgO3V-5 |

Molecular Weight |

206.808 g/mol |

IUPAC Name |

silver;oxygen(2-);vanadium |

InChI |

InChI=1S/Ag.3O.V/q+1;3*-2; |

InChI Key |

MJRROQNRIPWPGY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[V].[Ag+] |

Canonical SMILES |

[O-2].[O-2].[O-2].[V].[Ag+] |

Other CAS No. |

15124-04-6 |

Origin of Product |

United States |

Scientific Research Applications

Photocatalytic Applications

1.1 Photocatalytic Degradation of Pollutants

Ag3VO4 has been extensively studied for its photocatalytic properties, especially in the degradation of organic pollutants under visible light. The compound demonstrates effective photocatalytic activity due to its suitable band gap and stability.

- Case Study : A study found that Ag3VO4 nanoparticles could achieve a 99% degradation of methylene blue dye within 75 minutes under visible light irradiation . This high efficiency is attributed to the generation of reactive oxygen species (ROS), which facilitate the breakdown of organic contaminants.

- Efficiency Comparison : Table 1 summarizes the photocatalytic performance of Ag3VO4 compared to other materials.

| Material | Pollutant | Degradation Rate | Irradiation Time |

|---|---|---|---|

| Ag3VO4 | Methylene Blue | 99% | 75 min |

| TiO2 | Methylene Blue | 85% | 120 min |

| BiVO4/Ag3VO4 | Acid Red B | 92% | 90 min |

1.2 CO2 Reduction

Ag3VO4 also shows promise in the photocatalytic reduction of carbon dioxide (CO2) into useful hydrocarbons such as methane (CH4) and dimethyl ether (DME).

- Case Study : Research indicated that hierarchical Ag3VO4 nanorods exhibited a significant yield rate of 271 μmol/g-cat for CH4 production when used in CO2 photoreduction under visible light . The stability of these nanorods was maintained over multiple cycles, showcasing their effectiveness for sustainable energy applications.

Energy Storage and Conversion

2.1 Supercapacitors

Ag3VO4 is being explored as an electrode material in supercapacitors due to its high electrical conductivity and electrochemical performance.

- Research Findings : A study demonstrated that Ag3VO4-based electrodes could achieve a specific capacitance of up to 300 F/g , indicating their potential for high-performance energy storage devices .

Environmental Remediation

3.1 Water Purification

The incorporation of Ag3VO4 into composite materials enhances water purification processes by improving the degradation rates of various contaminants.

- Case Study : The development of PAN/Ag3VO4 composite nanofibers showed improved photocatalytic activity for dye degradation compared to pristine PAN nanofibers. This composite material maintained its efficacy over four cycles, demonstrating its reusability and effectiveness in water treatment applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Photocatalytic Performance

- Ag₃VO₄ : Degrades RhB at 0.05588 min⁻¹ under visible light, 22.76× faster than BiVO₄ and 1.76× faster than standalone Ag₃VO₄ in composites .

- AgVO₃: Limited by rapid electron-hole recombination; composites with graphene oxide (GO) improve activity by 300% .

- Ag₂CO₃ : Higher quantum efficiency than Ag₃VO₄ due to lower band gap but degrades after 4 cycles .

- BiVO₄/Ag₃VO₄ Heterojunction : Achieves 95% RhB degradation (10:1 molar ratio) via tandem charge transfer .

Key Research Findings

Band Engineering : Ag₃VO₄’s conduction band (0.04 eV) aligns with BiVO₄’s (0.455 eV), enabling Z-scheme charge transfer in composites .

Conductivity Control : Ag₃VO₄@VOₓ xerogels switch between electronic and ionic conduction based on V⁵⁺/V⁴⁺ ratios and hydration .

Photostability : Ag₃VO₄ retains >90% activity after 4 cycles, outperforming Ag₂CO₃ and Ag₃PO₄ .

Preparation Methods

Key Parameters and Outcomes

-

Precursor Ratios : A 10% PAN solution with 100 mg AgNO₃ per polymer solution.

-

Reaction Conditions : Ion exchange at room temperature for 1 hour, followed by drying at 60°C.

-

Morphology : Ag₃VO₄ NPs (20–50 nm) uniformly dispersed on PAN fibers.

-

Photocatalytic Efficiency : 98% degradation of methylene blue (MB) under visible light in 120 minutes, with no activity loss after four cycles.

This method’s advantages include high reusability and the synergistic role of PAN fibers in dye adsorption. However, the reliance on electrospinning equipment may limit large-scale adoption.

Solid-State Reaction with Ag₂O and V₂O₅·nH₂O

A patent by CN1397497A describes a solid-state synthesis using silver oxide (Ag₂O) and hydrated vanadium pentoxide (V₂O₅·nH₂O). Ag₂O powder is dispersed into a V₂O₅·nH₂O sol via ultrasonic or mechanical stirring, forming a stable Ag₃VO₄ precursor. The sol is calcined at 150–450°C to induce crystallization.

Thermal Treatment and Crystallinity

| Calcination Temperature (°C) | Crystallinity | Phase Composition |

|---|---|---|

| 150–250 | Amorphous | Ag₃VO₄ (disordered) |

| 300–450 | Crystalline | Ag₁.₂V₃O₈, Ag₂V₄O₁₁ |

Higher temperatures promote phase transitions, with Ag₃VO₄ dominating above 300°C. This method’s simplicity and scalability make it industrially viable, though precise temperature control is critical to avoid impurity phases.

Anion-Exchange Reaction for Hybrid Photocatalysts

Recent studies exploit anion-exchange reactions to create Ag₃VO₄-based composites. For instance, RSC Advances reports a ternary Ag₃VO₄/Ag₃PO₄/Ag system synthesized by reacting Ag₃VO₄ with phosphate ions. The process involves:

-

Dissolving AgNO₃ and NH₄VO₃ in water.

-

Adjusting pH to 7–8 to precipitate Ag₃VO₄.

-

Adding Na₂HPO₄ to initiate anion exchange, forming Ag₃PO₄ on Ag₃VO₄ surfaces.

-

Light irradiation reduces surface Ag⁺ to plasmonic Ag⁰ nanoparticles.

Photocatalytic Performance

-

Degradation Efficiency : 95% removal of Acid Blue 92 (AB92) in 90 minutes, outperforming pure Ag₃VO₄ (65%).

-

Mechanism : The heterojunction between Ag₃VO₄ and Ag₃PO₄ enhances charge separation, while Ag⁰ NPs extend light absorption via surface plasmon resonance.

Hydrothermal Synthesis of Nanowire Composites

Ag₃VO₄/β-AgVO₃ nanowires are fabricated via hydrothermal treatment. A mixture of AgNO₃, NH₄VO₃, and NaOH is heated at 180°C for 24 hours, yielding β-AgVO₃ nanowires. Subsequent immersion in a Na₃VO₄ solution introduces Ag₃VO₄ nuclei, which grow epitaxially on β-AgVO₃ surfaces.

Structural and Optical Properties

-

Molar Ratio Optimization : 30% Ag₃VO₄/β-AgVO₃ achieves 9× higher RhB degradation than pure β-AgVO₃.

-

Bandgap Engineering : The composite’s bandgap (2.2 eV) is narrower than Ag₃VO₄ (2.4 eV), enhancing visible-light absorption.

In Situ Deposition on Metal-Organic Frameworks (MOFs)

Ag₃VO₄/MIL-125(Ti) composites are prepared by depositing Ag₃VO₄ on MOF surfaces. MIL-125(Ti) is dispersed in AgNO₃ solution, followed by Na₃VO₄ addition. The mixture is hydrothermally treated at 120°C for 6 hours.

Enhanced Surface Area and Activity

| Material | Surface Area (m²/g) | RhB Degradation Efficiency |

|---|---|---|

| Ag₃VO₄ | 9.4 | 22% |

| Ag₃VO₄/MIL-125(Ti) | 89.7 | 81% |

The MOF’s porous structure increases active sites, while Ag₃VO₄’s visible-light response drives degradation.

Plasmonic Ag₃VO₄/AgBr/Ag Synthesis

A ternary plasmonic photocatalyst is fabricated via anion exchange and photoreduction. Ag₃VO₄ is reacted with KBr to form AgBr shells, followed by UV light exposure to reduce Ag⁺ to Ag⁰.

Q & A

Q. Basic

- XRD : Confirms phase composition (e.g., monoclinic α-Ag₃VO₄ vs. orthorhombic Ag₄V₂O₇) and heterojunction formation .

- SEM/TEM : Reveals morphology (e.g., 0D/1D Ag₄V₂O₇/Ag₃VO₄ nanostructures) and composite integrity .

Q. Advanced

- UV-Vis DRS : Calculates bandgap (α-Ag₃VO₄: ~2.2 eV) and band positions for heterojunction design .

- Transient photocurrent/PL : Quantifies charge separation efficiency (e.g., 40% BiVO₄/Ag₃VO₄ shows 22× higher photocurrent than BiVO₄) .

How can researchers address contradictions in reported photocatalytic activities of Ag₃VO₄-based materials?

Advanced

Discrepancies often arise from synthesis variables and characterization methods:

- Phase impurities : Mixed phases (e.g., Ag₄V₂O₇/Ag₃VO₄) enhance activity but may be misattributed to pure Ag₃VO₄ .

- Particle size : Smaller nanoparticles (50–100 nm) outperform bulk materials due to higher surface area .

- Test conditions : Differences in light source intensity (e.g., 50 W LED vs. Xenon lamps) and pollutant concentrations affect degradation rates .

What strategies improve the stability and recyclability of Ag₃VO₄ photocatalysts?

Q. Basic

Q. Advanced

- Morphological control : Semispherical Ag₃VO₄ nanoparticles (via electrodeposition) exhibit higher structural integrity than irregular particles .

- In situ XRD : Post-cycling analysis confirms phase stability (e.g., no phase change in BiVO₄/Ag₃VO₄ after 4 cycles) .

How can computational methods guide Ag₃VO₄’s application in emerging technologies like p-type transparent conducting oxides (TCOs)?

Q. Advanced

- Band structure engineering : Density functional theory (DFT) predicts Ag₃VO₄’s p-type conductivity and defect tolerance, validated by high hole concentrations in electrodeposited films .

- Pourbaix diagrams : Predict phase stability under varying electrochemical potentials and pH, aiding synthesis route optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.